Clocortolone is a medium potency corticosteroid that is often used as a topical cream for the relief of inflammatory oand pruritic (itching) arising from steroid-responsive dermatoses of the scalp.
Clocortolone is a Corticosteroid. The mechanism of action of clocortolone is as a Corticosteroid Hormone Receptor Agonist.
See also: Clocortolone Pivalate (active moiety of); Clocortolone Caproate (active moiety of).
Clocortolone
CAS No.: 34097-16-0
Cat. No.: VC21353180
Molecular Formula: C22H28ClFO4
Molecular Weight: 410.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 34097-16-0 |
|---|---|
| Molecular Formula | C22H28ClFO4 |
| Molecular Weight | 410.9 g/mol |
| IUPAC Name | (6S,8S,9R,10S,11S,13S,14S,16R,17S)-9-chloro-6-fluoro-11-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthren-3-one |
| Standard InChI | InChI=1S/C22H28ClFO4/c1-11-6-13-14-8-16(24)15-7-12(26)4-5-21(15,3)22(14,23)18(28)9-20(13,2)19(11)17(27)10-25/h4-5,7,11,13-14,16,18-19,25,28H,6,8-10H2,1-3H3/t11-,13+,14+,16+,18+,19-,20+,21+,22+/m1/s1 |
| Standard InChI Key | YMTMADLUXIRMGX-RFPWEZLHSA-N |
| Isomeric SMILES | C[C@@H]1C[C@H]2[C@@H]3C[C@@H](C4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@H]1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F |
| Canonical SMILES | CC1CC2C3CC(C4=CC(=O)C=CC4(C3(C(CC2(C1C(=O)COC(=O)C(C)(C)C)C)O)Cl)C)F |
Introduction
Chemical Structure and Properties
Clocortolone pivalate is chemically designated as 9-chloro-21-(2,2-dimethyl-1-oxopropoxy)-6α-fluoro-11β-hydroxy-16α-methylpregna-1,4-diene-3,20-dione . It has the molecular formula C27H36ClFO5 and a molecular weight of 495.02 . Unlike many other glucocorticoids, clocortolone pivalate lacks the C17α oxygen functionality yet maintains effective glucocorticoid activity .
The physical and chemical properties of clocortolone pivalate are summarized in Table 1.
| Property | Value |
|---|---|
| CAS Number | 34097-16-0 |
| Molecular Formula | C27H36ClFO5 |
| Molecular Weight | 495.02 |
| Melting Point | 231-233°C |
| Boiling Point | 598.0±50.0 °C (Predicted) |
| Density | 1.24±0.1 g/cm³ (Predicted) |
| Physical Form | Solid |
| Color | White |
| Solubility | Slightly soluble in Chloroform, DMSO, Ethanol, and Methanol |
| Storage Conditions | Refrigerator, under inert atmosphere |
| pKa | 13.04±0.70 (Predicted) |
Table 1: Physical and Chemical Properties of Clocortolone Pivalate
Pharmacological Properties
Classification and Potency
Clocortolone pivalate 0.1% cream is classified as a class 4 mid-potency topical corticosteroid according to the Stoughton-Cornell classification system . This classification places it in an advantageous therapeutic position where it provides sufficient potency to treat various inflammatory conditions while minimizing the risk of adverse effects associated with higher-potency corticosteroids .
Pharmacokinetic Profile
The chemical structure of clocortolone pivalate is specifically designed to provide high lipid solubility . This enhanced lipophilicity allows for augmented penetration through the stratum corneum, resulting in higher epidermal concentrations at the site of inflammation . Pharmacological studies have demonstrated that the compound achieves higher concentrations in inflamed skin compared to normal skin, enhancing its therapeutic efficacy where it is most needed .
Clinical Applications
Clocortolone pivalate 0.1% cream is FDA-approved for the treatment of corticosteroid-responsive dermatoses with no age restriction specified in its approved product labeling . This makes it suitable for use in both adult and pediatric populations, including infants .
Atopic Dermatitis
Atopic dermatitis represents one of the most common indications for clocortolone pivalate . The condition, characterized by pruritus, erythema, and skin dryness, responds well to the anti-inflammatory and antipruritic properties of clocortolone pivalate . Clinical trials have demonstrated significant improvement in symptoms following treatment with clocortolone pivalate 0.1% cream .
Contact Dermatitis
Both allergic and irritant contact dermatitis respond effectively to clocortolone pivalate treatment . The compound's ability to suppress inflammatory responses helps reduce erythema, vesiculation, and pruritus associated with these conditions .
Seborrheic Dermatitis
Clocortolone pivalate has shown efficacy in managing the inflammation and scaling characteristic of seborrheic dermatitis . Its application helps control symptoms in various body areas, including facial regions which are typically more sensitive to topical treatments .
Psoriasis Vulgaris
Clinical trials have demonstrated the effectiveness of clocortolone pivalate in treating limited areas of psoriasis . Its mid-potency classification makes it appropriate for managing localized psoriatic lesions, particularly in sensitive areas where higher potency corticosteroids might pose increased risk of adverse effects .
| Safety Parameter | Finding |
|---|---|
| HPA Axis Suppression | No evidence in intensive application studies |
| Local Adverse Events | Low incidence, primarily minor application-site reactions |
| Cutaneous Atrophy | No reports in clinical trials |
| Striae | No reports in clinical trials |
| Hypopigmentation | No reports in clinical trials |
| Systemic Events | No drug-related events reported during therapy |
Table 2: Safety Profile from Clinical Trials with Clocortolone Pivalate 0.1% Cream
Specific safety studies include:
-
HPA axis suppression study: An open-label study in which 10 healthy subjects applied 30g of the product twice daily for 21 days while wearing whole-body plastic sweat suits for 12 hours per day. Measurements of urine 17-ketosteroid and serum cortisol levels showed no evidence of HPA axis suppression .
-
Cutaneous safety studies: A double-blind study found no skin irritation in 25 healthy subjects who applied clocortolone pivalate 0.1% under patch occlusion for 48 hours. Additionally, a 21-day double-blind study of eight healthy subjects who applied clocortolone pivalate 0.1% daily noted negligible irritancy .
These findings support the use of clocortolone pivalate 0.1% cream as a safe treatment option for corticosteroid-responsive dermatoses, even in sensitive areas such as the face and in pediatric populations .
Formulation and Administration
Vehicle Characteristics
The vehicle formulation of clocortolone pivalate 0.1% cream is specifically designed to be well-tolerated when applied to various skin conditions, especially eczematous skin that is easily irritated by many exogenous agents . Its emollient properties help hydrate and soothe dry, irritated skin while delivering the active ingredient effectively .
The formulation characteristics include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume